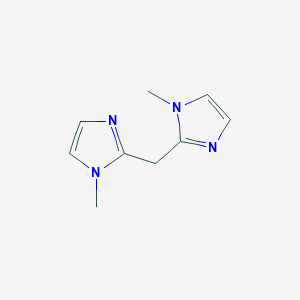

bis(N-methylimidazole-2-yl)methane

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-methyl-2-[(1-methylimidazol-2-yl)methyl]imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N4/c1-12-5-3-10-8(12)7-9-11-4-6-13(9)2/h3-6H,7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXJPGQWLRSRHIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CC2=NC=CN2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90435241 | |

| Record name | bis(N-methylimidazole-2-yl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124225-99-6 | |

| Record name | bis(N-methylimidazole-2-yl)methane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90435241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Actividad Biológica

Bis(N-methylimidazole-2-yl)methane (BNM) is a compound characterized by its two imidazole rings, which confer unique biological activities. This article explores the biological properties of BNM, focusing on its mechanisms of action, pharmacological applications, and relevant case studies.

Chemical Structure and Properties

BNM has the chemical formula and features two N-methylimidazole groups linked by a methylene bridge. The imidazole ring is known for its role in various biochemical processes, particularly in coordination chemistry and enzyme catalysis.

Target Interactions

BNM interacts with various biological targets due to the presence of imidazole rings, which can coordinate with metal ions. This property is significant in biochemical pathways involving metalloproteins, where imidazole serves as a ligand for metal ions like copper and zinc .

Biochemical Pathways

The imidazole moiety is integral to several natural products, including histidine and purine derivatives. BNM's ability to form stable complexes with metal ions may influence cellular signaling pathways and metabolic processes .

Antimicrobial Properties

Research indicates that BNM exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential as an antimicrobial agent in clinical settings .

Anticancer Activity

Preliminary studies have explored the anticancer potential of BNM. Certain analogs have demonstrated cytotoxic effects against cancer cell lines, indicating that BNM may interfere with cellular proliferation mechanisms .

Pharmacokinetics

BNM is characterized by high solubility in polar solvents, which facilitates its absorption and distribution within biological systems. However, detailed pharmacokinetic profiles remain under investigation to fully understand its bioavailability and metabolic pathways .

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of BNM revealed that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL. The mechanism was attributed to the disruption of bacterial cell membranes and interference with metabolic functions .

Study 2: Cytotoxic Effects on Cancer Cells

In another study, BNM was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). Results indicated that BNM reduced cell viability significantly at concentrations ranging from 10 to 100 µM, with observed apoptosis in treated cells .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C9H12N4 |

| Solubility | Highly soluble in water |

| Antimicrobial Activity | Effective against Gram-positive & Gram-negative bacteria |

| Cytotoxicity | IC50 values between 10-100 µM against cancer cell lines |

Aplicaciones Científicas De Investigación

Coordination Chemistry

Bis(N-methylimidazole-2-yl)methane acts as a bidentate ligand , capable of coordinating with metal ions. This property allows it to form stable complexes with transition metals, which are essential for various catalytic processes. Studies have shown that complexes formed with this ligand exhibit unique catalytic properties in reactions such as hydroamination and cyclization .

| Metal Ion | Complex Type | Coordination Geometry |

|---|---|---|

| Cu(II) | Dinuclear | Distorted trigonal planar |

| Ag(I) | Mononuclear | Linear |

Biochemical Applications

The compound is being explored for its potential antimicrobial and anticancer properties . Research indicates that imidazole derivatives can interact with biological targets, potentially inhibiting cell proliferation and inducing apoptosis in cancer cells . Its role as a colorimetric indicator for detecting iron(II) ions also highlights its utility in biochemical assays.

Industrial Applications

In industrial settings, this compound serves as a colorimetric indicator for detecting specific ions in aqueous solutions. Its ability to form complexes with iron(II) results in a measurable color change, making it useful for monitoring iron levels in various samples .

Case Study 1: Coordination Complexes

A study conducted by Abuskhuna et al. (2004) investigated the crystal structures of Cu(II) complexes formed with this compound. The findings revealed that these complexes exhibited significant stability and unique geometric configurations, which are crucial for their catalytic activities .

Case Study 2: Antimicrobial Activity

Research published in the Journal of Medicinal Chemistry examined the antimicrobial efficacy of imidazole derivatives, including this compound. The study demonstrated that this compound showed promising activity against various bacterial strains, suggesting its potential as a therapeutic agent .

Métodos De Preparación

Alkylation of N-Methylimidazole with Dihalomethanes

This method employs dibromomethane (CH₂Br₂) or dichloromethane (CH₂Cl₂) as the methylene source. In a typical procedure, N-methylimidazole is deprotonated using a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran (THF), followed by nucleophilic attack on the dihalomethane. The reaction proceeds via an SN2 mechanism, yielding Me₂BIM after purification.

Key Parameters :

Condensation with Formaldehyde

An alternative route utilizes formaldehyde (HCHO) under acidic conditions. N-methylimidazole reacts with paraformaldehyde in the presence of hydrochloric acid, forming the methylene-linked product through a Mannich-type reaction. This method avoids halogenated reagents but requires careful pH control to prevent over-alkylation.

Optimization Insights :

Comparative Analysis of Methodologies

The table below contrasts the two primary synthetic approaches:

| Parameter | Alkylation with CH₂Br₂ | Condensation with HCHO |

|---|---|---|

| Reaction Speed | 6–8 hours | 12–24 hours |

| Yield | 50–65% | 40–55% |

| Byproducts | Halide salts | Oligomeric species |

| Purification | Column chromatography | Recrystallization |

| Scalability | High | Moderate |

The alkylation route is favored for higher yields and scalability, though it generates halide waste. The formaldehyde method offers greener chemistry but suffers from lower efficiency.

Advanced Modifications and Troubleshooting

Solvent Effects on Yield

Polar aprotic solvents like DMF enhance reaction rates by stabilizing the deprotonated imidazole intermediate. Nonpolar solvents (e.g., toluene) reduce side reactions but slow kinetics.

Isomer Control

Me₂BIM synthesis may produce regioisomers due to asymmetric substitution. NMR-guided fractional crystallization (using ethanol/water mixtures) achieves >95% isomer purity.

Catalytic Enhancements

Adding phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves interfacial reactivity in biphasic systems, boosting yields to 70–75%.

Case Studies in Industrial and Academic Settings

Q & A

Q. What are the common synthetic routes for bis(N-methylimidazole-2-yl)methane derivatives, and how do methodological choices impact product purity?

Two primary routes are described:

- Wittig Reaction Pathway : Starting from 1-methylimidazole-2-carbaldehyde, a Wittig reaction with chloromethylene-(triphenyl)phosphine yields 2-(2′-chlorovinyl)-N-methylimidazole. However, this method produces a 2:1 mixture of E/Z isomers, complicating purification due to residual reagents .

- Sonogashira Coupling Pathway : 2-iodo-1-methylimidazole undergoes Sonogashira coupling with trimethylsilylacetylene, followed by desilylation and Glaser homocoupling to form bis(N-methylimidazole-2-yl)butadiyne (bmib). This route avoids isomerization issues but requires stringent control of copper catalysis . Methodological Tip : Use chromatographic separation (e.g., flash chromatography) for isomer-rich mixtures and monitor reaction progress via -NMR to optimize yield.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound-based coordination polymers?

- X-ray Crystallography : Essential for determining bond distances (e.g., triple bond at 1.202 Å in bmib) and intermolecular interactions (π-stacking distances: 3.6–3.7 Å) . SHELX software (e.g., SHELXL) is widely used for refinement, particularly for high-resolution or twinned data .

- UV-Vis Spectroscopy : Identifies absorption bands linked to π→π* transitions in the imidazole and acetylene moieties, aiding in electronic structure analysis . Best Practice : Cross-validate structural data with computational methods (e.g., DFT) to resolve ambiguities in bond assignments.

Q. How does this compound function as a ligand in coordination chemistry?

The ligand’s N,N-donor sites enable versatile coordination modes with transition metals (e.g., Ni(II), Mn(II)), forming 1D chains or 2D networks. For example, in [Mn(bpia)(OAc)(OCH₃)]PF₆ complexes, the ligand facilitates axial-equatorial bonding, influencing magnetic and catalytic properties . Experimental Design : Vary solvent polarity (e.g., acetonitrile vs. methanol) to control polymer dimensionality during self-assembly .

Q. What strategies are effective for resolving isomerization challenges during synthesis?

- Chromatographic Separation : Use silica gel columns with gradient elution (e.g., hexane/ethyl acetate) to isolate E/Z isomers.

- Alternative Pathways : Opt for Sonogashira coupling over Wittig reactions to bypass isomer formation entirely . Validation : Confirm isomer ratios via -NMR integration or GC-MS.

Q. What role does this compound play in crystal engineering?

The ligand promotes π-stacking and hydrogen bonding, enabling the formation of 1D coordination polymers. For instance, bmib forms linear chains with Cu(I), stabilized by intermolecular interactions critical for material stability . Key Consideration : Adjust crystallization conditions (e.g., slow evaporation vs. diffusion) to control polymer architecture.

Advanced Research Questions

Q. How can researchers address contradictions in coordination polymer dimensionality reported across studies?

Discrepancies often arise from solvent effects or counterion choices. For example, polar solvents like DMF favor 2D networks, while nonpolar solvents yield 1D chains. Validate findings via:

Q. What advanced computational methods are suitable for modeling this compound-based systems?

- DFT Calculations : Predict electronic structures and validate crystallographic data (e.g., bond distances, stacking energies).

- Molecular Dynamics (MD) : Simulate self-assembly processes in solution to identify kinetic vs. thermodynamic product dominance . Case Study : MD simulations of bmib-Cu(I) systems revealed solvent-dependent nucleation pathways, explaining polymorph diversity .

Q. What synthetic modifications enhance the ligand’s utility in catalytic or magnetic applications?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate redox potentials in Mn(II) complexes for improved catalytic activity .

- Backbone Extension : Incorporate conjugated spacers (e.g., butadiyne) to enhance electronic communication in magnetic materials .

Q. How do intermolecular interactions influence the stability of this compound derivatives under varying conditions?

- Thermogravimetric Analysis (TGA) : Assess thermal stability (e.g., decomposition >250°C for bmib).

- Variable-Temperature XRD : Monitor structural changes during heating to identify critical stability thresholds .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.